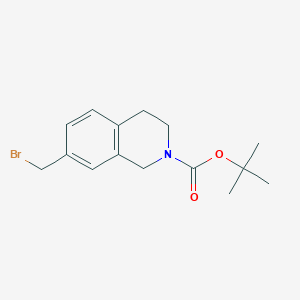
(3R)-2,2-dimethylthietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure characterized by a thietan ring, which is a four-membered ring containing a sulfur atom The compound’s stereochemistry is defined by the (3R) configuration, indicating the specific spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethylthietan-3-amine typically involves the formation of the thietan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor containing sulfur and carbon atoms under specific conditions. For instance, the reaction might involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or crystallization would be employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(3R)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thietan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Alkylated or acylated amine products.
科学的研究の応用
(3R)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3R)-2,2-dimethylthietan-3-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The thietan ring’s sulfur atom can participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
(3S)-2,2-dimethylthietan-3-amine: The enantiomer of (3R)-2,2-dimethylthietan-3-amine, differing only in the spatial arrangement of atoms.
2,2-dimethylthietan-3-ol: A compound with a hydroxyl group instead of an amine group.
2,2-dimethylthietan-3-one: A compound with a carbonyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific (3R) configuration, which can result in different biological activities compared to its enantiomer or other derivatives. This stereochemistry can influence the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable molecule for research and development.
特性
CAS番号 |
1909286-67-4 |
|---|---|
分子式 |
C5H11NS |
分子量 |
117.22 g/mol |
IUPAC名 |
(3R)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m1/s1 |
InChIキー |
BHIGXGGBHPDRAL-SCSAIBSYSA-N |
異性体SMILES |
CC1([C@@H](CS1)N)C |
正規SMILES |
CC1(C(CS1)N)C |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



